3,3-Dimethylbutanehydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylbutanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSRXVRYAIYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethylbutanehydrazide and Its Analogues
Direct Synthesis Routes to 3,3-Dimethylbutanehydrazide
The direct synthesis of this compound, a simple alkyl hydrazide, can be achieved through well-established and progressively modernized chemical reactions.
Classical Ester Amidations and Hydrazinolysis Approaches to Hydrazides
The most conventional and widely employed method for preparing simple hydrazides like this compound is the hydrazinolysis of a corresponding ester. oup.comresearchgate.netmdpi.com This nucleophilic acyl substitution reaction involves the treatment of an alkyl 3,3-dimethylbutanoate (B8739618) (e.g., methyl or ethyl 3,3-dimethylbutanoate) with hydrazine (B178648) hydrate.
The general reaction mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of the hydrazide. researchgate.net The reaction is typically carried out by heating the mixture in a suitable solvent, such as ethanol (B145695) or methanol, under reflux conditions. researchgate.netnih.gov For optimal results, methyl or ethyl esters are preferred starting materials. researchgate.net
The progress of the reaction can be monitored using analytical techniques like thin-layer chromatography (TLC). researchgate.net Upon completion, the product is typically isolated through a standard workup procedure that includes cooling the reaction mixture, adding water, extracting the product into an organic solvent, drying the organic layer, and finally, purifying the crude hydrazide by recrystallization or column chromatography. researchgate.net
Table 1: General Conditions for Classical Hydrazinolysis of Esters
| Parameter | Condition | Source |
| Reactants | Ester (methyl or ethyl), Hydrazine Hydrate | researchgate.netresearchgate.net |
| Solvent | Ethanol, Methanol, or Tetrahydrofuran (THF) | researchgate.net |
| Temperature | Reflux | researchgate.netnih.gov |
| Workup | Extraction and Recrystallization/Chromatography | researchgate.net |
Modern and Catalytic Methods for Carboxylic Acid Hydrazide Formation
While classical hydrazinolysis is effective, modern synthetic chemistry has sought more direct, efficient, and scalable routes that often circumvent the need for pre-formed esters.
One such method involves the direct synthesis of amides and hydrazides from carboxylic acids using a catalytic amount of zinc chloride (ZnCl₂). nih.gov This approach represents the first reported use of hydrazine as the amine partner in the direct amidation of carboxylic acids, offering a more atom-economical pathway. nih.gov
Another significant advancement is the development of continuous flow processes for the synthesis of acid hydrazides directly from carboxylic acids. osti.gov This methodology is particularly advantageous for large-scale production, offering short residence times (13-25 minutes), high yields (65-91%), and improved safety by avoiding the handling of large quantities of hydrazine at high temperatures in batch reactors. osti.gov The process has been successfully applied to a range of aliphatic, aromatic, and heteroaromatic acids. osti.gov For example, a scaled-up synthesis of azelaic dihydrazide produced 200 grams over a 9-hour continuous run, demonstrating its industrial potential. osti.gov
Other innovative one-pot procedures have been developed, such as the conversion of cinnamic acids to their corresponding hydrazides via an intermediate N-acylbenzotriazole, which is then subjected to hydrazinolysis. arkat-usa.org This method is mild and provides the desired hydrazides in excellent yields. arkat-usa.org
Synthesis of Substituted this compound Derivatives
The core this compound structure can be modified to create a diverse range of derivatives with tailored properties. This is achieved through strategies targeting the nitrogen atoms or the alkyl chain.
N-Substitution Strategies (e.g., N'-(4-Bromophenyl)-N',3-dimethylbutanehydrazide synthesis via photocatalytic cross-dehydrogenative coupling)
A powerful modern technique for forming C-N bonds is photocatalytic cross-dehydrogenative coupling (CDC). rsc.orgresearchgate.net This strategy has been successfully employed to synthesize N,N-disubstituted hydrazides. Specifically, the synthesis of N'-(4-Bromophenyl)-N',3-dimethylbutanehydrazide has been documented using this approach. rsc.org
The reaction involves the photocatalytic coupling of an N,N-disubstituted hydrazine with an aldehyde. rsc.org In a specific example, the synthesis of N'-(4-Bromophenyl)-N',3-dimethylbutanehydrazide was achieved with a 39% yield. rsc.org The reaction conditions are outlined in the table below. This method is valued for its mild conditions, high regioselectivity, and tolerance of various functional groups. rsc.org
Table 2: Synthesis of N'-(4-Bromophenyl)-N',3-dimethylbutanehydrazide via Photocatalytic CDC
| Parameter | Condition | Source |
| Reactants | N,N-Disubstituted hydrazine, Aldehyde | rsc.org |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%) | rsc.org |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | rsc.org |
| Light Source | 10 W Blue LEDs (410 nm) | rsc.org |
| Additives | CCl₃Br, Tetrabutylammonium bromide (TBAB) | rsc.org |
| Temperature | Room Temperature | rsc.org |
| Yield | 39% | rsc.org |
Alkyl Chain Functionalization (e.g., incorporation of 2-amino-2,3-dimethylbutanehydrazide into complex molecules)
Functionalization of the alkyl backbone of the hydrazide introduces additional reactive sites for further molecular elaboration. An example is 2-amino-2,3-dimethylbutanehydrazide, an isomer of the parent compound bearing an amino group on the butyl chain. The key precursor for this type of compound is often the corresponding amide, 2-amino-2,3-dimethylbutyramide (B41022) (ADBA). researchgate.net
The synthesis of ADBA can be achieved through the microbial hydration of 2-amino-2,3-dimethylbutyronitrile. researchgate.netgoogle.com Strains of Rhodococcus qingshengii containing the enzyme nitrile hydratase have been shown to catalyze this transformation effectively. researchgate.net The resulting amino-amide or a corresponding amino-ester can then be converted to the desired amino-hydrazide via classical hydrazinolysis.
The utility of such functionalized hydrazides is demonstrated by their incorporation into more complex molecular architectures. For instance, derivatives like 4-(pyren-4-yl)butanehydrazide have been covalently attached to the surface of carbon nano-onions (CNOs) through an amidation reaction with oxidized CNOs. mdpi.comresearchgate.net This functionalization was shown to significantly enhance the specific capacitance of the nanomaterial, highlighting the role of hydrazide-mediated linkages in materials science. mdpi.com
Green Chemistry and Sustainable Synthetic Approaches for Hydrazide Scaffolds
In line with the growing emphasis on environmental sustainability, several green chemistry approaches have been developed for the synthesis of hydrazides. mdpi.comchemmethod.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green strategies applicable to the synthesis of hydrazide scaffolds include:
Organocatalysis : The use of L-proline, a naturally occurring amino acid, as a recyclable organocatalyst has been reported for the synthesis of hydrazide derivatives. mdpi.comresearchgate.net These reactions can often be performed using energy-efficient mechanical grinding techniques, sometimes eliminating the need for a solvent. mdpi.comresearchgate.net
Microwave-Assisted Synthesis : Utilizing microwave irradiation can dramatically shorten reaction times and increase yields. chemmethod.com Importantly, these reactions can often be conducted in environmentally benign solvents like water, replacing traditional volatile organic compounds. chemmethod.com
Continuous Flow Chemistry : As mentioned previously, continuous flow systems offer a safer, more scalable, and energy-efficient alternative to traditional batch processing for hydrazide synthesis. osti.gov
Solid-Phase Synthesis : For more complex structures like peptide hydrazides, solid-phase synthesis techniques are being optimized to use greener solvents and reduce the consumption of hazardous reagents like trifluoroacetic acid (TFA). iris-biotech.denih.gov
Use of Natural Catalysts : An innovative approach involves using natural, renewable resources like lemon juice as an acid catalyst for the preparation of hydrazides from esters. inglomayor.cl
Table 3: Comparison of Green Synthesis Approaches for Hydrazides
| Approach | Key Advantages | Example | Source |
| Organocatalysis | Recyclable catalyst, mild conditions, solvent-free options | L-proline catalyzed condensation | mdpi.comresearchgate.net |
| Microwave Synthesis | Rapid reaction times, high yields, use of water as solvent | Synthesis of 4-hydroxybenzoic acid hydrazide | chemmethod.com |
| Continuous Flow | Scalability, safety, energy efficiency | Synthesis of azelaic dihydrazide from azelaic acid | osti.gov |
| Natural Catalysts | Renewable, low-cost, non-toxic | Lemon juice catalyzed hydrazinolysis | inglomayor.cl |
Reactivity and Transformation Pathways of 3,3 Dimethylbutanehydrazide
Condensation Reactions with Carbonyl Compounds: Formation of 3,3-Dimethylbutanehydrazones
The condensation of hydrazides with aldehydes and ketones is a fundamental and widely utilized transformation for the formation of hydrazones. google.com These reactions are characterized by the formation of a carbon-nitrogen double bond (C=N).
Elucidation of Imine/Hydrazone Formation Mechanisms
The formation of a hydrazone from a hydrazide, such as 3,3-dimethylbutanehydrazide, and a carbonyl compound typically proceeds via a nucleophilic addition-elimination mechanism. google.com The reaction is often catalyzed by acid. google.com The mechanism can be broken down into the following key steps:
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group.
Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable hydrazone product with a C=N double bond.
R-C(=O)NHNH₂ + R'C(=O)R'' → R-C(=O)N-N=C(R')R'' + H₂O
Where R is the 3,3-dimethylbutyl group, and R' and R'' are substituents of the carbonyl compound.
Applications of 3,3-Dimethylbutanehydrazones in Heterocyclic Synthesis (e.g., 1,3,4-oxadiazoles)
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of acylhydrazones. Various reagents and conditions have been employed for this transformation, including:
Iodine in the presence of a base: This is a common and practical method for the cyclization of acylhydrazones.
Dehydrating agents: Reagents like phosphorus oxychloride, thionyl chloride, and polyphosphoric acid can effect the cyclization of diacylhydrazines, which can be formed in situ from acylhydrazides.
Transition metal catalysis: Copper-catalyzed C-H functionalization of N-arylidenearoylhydrazides has been reported for the synthesis of 1,3,4-oxadiazoles.
The general scheme for the formation of a 1,3,4-oxadiazole (B1194373) from an acylhydrazone is depicted below:
R-C(=O)NH-N=CHR' → [Oxidation/Cyclization] → 2,5-disubstituted-1,3,4-oxadiazole
Cyclization Reactions Leading to Novel Ring Systems
The hydrazide functionality is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds through various cyclization strategies.
Formation of Nitrogen-Containing Heterocycles from Hydrazide Precursors
Hydrazides are key building blocks in the synthesis of numerous nitrogen-containing heterocycles beyond oxadiazoles, including pyrazoles, triazoles, and pyridazines. The specific heterocyclic system formed depends on the nature of the reaction partner and the cyclization conditions. For instance, the reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic method for the synthesis of pyrazoles.
Intramolecular Cyclizations Facilitated by the Hydrazide Moiety
The hydrazide group can also participate in intramolecular cyclization reactions, where the hydrazide itself contains a reactive group that can cyclize with the hydrazide moiety. These reactions are powerful tools for constructing fused or polycyclic heterocyclic systems. The specific outcome of such reactions is highly dependent on the substrate structure and the reaction conditions employed. For example, N'-chloroacetylindole hydrazides have been shown to undergo intramolecular cyclization to form 1,3,4-oxadiazin-5-ones.
Transition Metal-Catalyzed Coupling Reactions Involving Hydrazides
In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for the functionalization of hydrazides. These methods offer efficient and selective ways to form new carbon-nitrogen and nitrogen-nitrogen bonds.
While research specifically detailing the use of this compound in such reactions is not available, the broader class of hydrazides has been successfully employed in various coupling reactions. For example, N-tosylhydrazones, derived from hydrazides, are versatile partners in a range of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new C-C bonds, significantly expanding the synthetic utility of the parent aldehydes and ketones.
Furthermore, nickel-catalyzed N-N cross-coupling reactions have been developed for the synthesis of hydrazides from O-benzoylated hydroxamates and amines. Manganese-catalyzed tandem dehydrogenative alkylation and cyclization reactions of hydrazides with alcohols have also been reported, providing a sustainable route to substituted and cyclized hydrazide derivatives.
Oxidative and Reductive Transformations of the Hydrazide Functional Group
The hydrazide functional group within this compound is a focal point for a variety of chemical transformations, particularly those involving oxidation and reduction. These reactions alter the nitrogen-nitrogen bond and the acyl group, leading to a range of different products. The reactivity is generally extrapolated from studies on other alkyl and aryl hydrazides, as specific research on the transformation pathways of this compound is not extensively documented.
Oxidative Transformations
The oxidation of the hydrazide moiety in this compound can proceed through several pathways, primarily targeting the nitrogen-nitrogen bond. This can lead to the formation of highly reactive intermediates and stable products.
Enzymatic systems, such as cytochrome P-450 and monoamine oxidase, are known to oxidize the nitrogen-to-nitrogen bond in hydrazides. nih.gov This biological oxidation typically results in the formation of unstable monoazo compounds, also known as diazenes. nih.gov In the case of this compound, this would likely produce a transient diazene (B1210634) intermediate.
Chemical oxidation offers a more controlled approach to transforming the hydrazide group. A variety of reagents have been employed for the oxidation of hydrazides, leading to different products depending on the reaction conditions. For instance, copper(II) salts can catalyze the aerobic oxidation of hydrazides to generate azo compounds. arkat-usa.org Similarly, metal-free oxidation systems, such as those utilizing an NOx system or oxoammonium salts like Bobbitt's salt, have been shown to effectively oxidize aryl hydrazides to their corresponding azo derivatives or diazenes. rsc.orgresearchgate.net The use of reagents like Oxone® in an aqueous medium can lead to the formation of N,N′-diacylhydrazines. researchgate.net
The table below summarizes potential oxidative transformations of the hydrazide functional group, based on general findings for related compounds.
| Oxidizing Agent/System | Potential Product(s) | Remarks |
| Cytochrome P-450 / Monoamine Oxidase | Unstable monoazo (diazene) intermediates | Enzymatic oxidation targeting the N-N bond. nih.gov |
| Copper(II) Catalysts (e.g., CuCl₂) | Azo compounds | Catalytic aerobic oxidation. arkat-usa.org |
| NOx System (e.g., NaNO₂, HNO₃, O₂) | Azo compounds | Metal-free aerobic oxidation, primarily demonstrated for aryl hydrazides. rsc.org |
| Bobbitt's Salt | Diazenes | Metal-free oxidation, effective for aromatic hydrazides. researchgate.net |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | N,N′-Diacylhydrazines | Oxidation in an aqueous medium. researchgate.net |
Reductive Transformations
The reduction of the hydrazide functional group in this compound primarily involves the cleavage of the carbonyl group or the nitrogen-nitrogen bond. The choice of reducing agent is critical in determining the final product.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆), are capable of reducing the acyl group of the hydrazide to an alkyl group. psu.edu This transformation would convert this compound into the corresponding alkylhydrazine. psu.eduwikipedia.org This method is a common strategy for the synthesis of substituted hydrazines. psu.edu
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), are also used in the reduction of related nitrogen-containing functional groups like hydrazones. psu.eduresearchgate.net While their direct application to the reduction of the hydrazide in this compound is not specified in available literature, they are known to be effective for related transformations under specific conditions. psu.eduresearchgate.net The reduction of hydrazides can be a strategic step in the synthesis of more complex molecules, including tetrasubstituted hydrazines. psu.edu
The following table outlines the potential reductive transformations of the hydrazide functional group.
| Reducing Agent | Potential Product(s) | Remarks |
| Lithium Aluminum Hydride (LiAlH₄) | Alkylhydrazines | A powerful reducing agent that converts the acyl group to an alkyl group. psu.eduwikipedia.org |
| Diborane (B₂H₆) | Alkylhydrazines | Another strong reducing agent capable of reducing the acyl function. psu.edu |
| Sodium Borohydride (NaBH₄) | Potential for reduction, though less reactive than LiAlH₄ for amides/hydrazides. | Often used for the reduction of more reactive carbonyls or imines. psu.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Potential for reduction under specific (e.g., acidic) conditions. | A milder reducing agent, commonly used for reductive amination and reduction of imines. psu.eduresearchgate.net |
Computational and Theoretical Chemistry Studies of 3,3 Dimethylbutanehydrazide
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure and three-dimensional shape. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine these characteristics.
Molecular Conformation: The presence of a bulky tert-butyl group and the flexible hydrazide moiety in 3,3-Dimethylbutanehydrazide suggests the existence of multiple low-energy conformations. upenn.eduresearchgate.net Quantum chemical calculations can be used to perform a conformational analysis by systematically rotating the single bonds and calculating the energy of each resulting conformer. This process identifies the most stable (lowest energy) conformation and the energy barriers between different conformers. researchgate.netnih.gov Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interactions with other molecules.
Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | 2.1 eV | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |
| Most Stable Conformer | Gauche | The predicted lowest energy spatial arrangement of atoms. |
Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Energetics
Density Functional Theory (DFT) is a widely used computational method to study chemical reactivity and reaction mechanisms due to its balance of accuracy and computational cost. researchgate.netacs.org
Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity descriptors. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which can predict the reactive behavior of this compound in different chemical environments. scirp.orgmdpi.com Fukui functions can also be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will react with other chemical species. nih.gov
Reaction Pathways and Energetics: For potential reactions involving this compound, such as its synthesis or degradation, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating their energies. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. researchgate.net By comparing the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction's thermodynamics and kinetics can be achieved.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in a simulated environment (e.g., in a solvent or in the solid state). youtube.comyoutube.com
Conformational Analysis: While quantum chemical calculations identify static low-energy conformations, MD simulations can explore the conformational landscape of this compound over time. researchgate.netnih.gov By simulating the molecule's movements, one can observe transitions between different conformations and determine their relative populations at a given temperature. This is particularly relevant for a flexible molecule like this compound, where multiple conformations may be accessible under normal conditions.
Intermolecular Interactions: MD simulations are especially powerful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. mdpi.com The simulations can reveal the formation and dynamics of intermolecular hydrogen bonds and van der Waals interactions, which are crucial for understanding its solubility, aggregation behavior, and potential biological activity. For instance, MD simulations have been used to study the interactions of hydrazide derivatives with protein targets. mdpi.comnih.gov
Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. scirp.orgresearchgate.net By comparing the calculated chemical shifts with an experimental spectrum, one can confirm the molecular structure and assign the observed peaks to specific atoms in the molecule. Such comparative studies have been performed for various hydrazone derivatives. scirp.orgresearchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed, which correspond to the peaks in an IR spectrum. semanticscholar.orgvscht.cz These calculations can help in assigning the vibrational modes of the functional groups, such as the N-H and C=O stretches of the hydrazide moiety and the C-H stretches of the dimethylbutane group. libretexts.org Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations, can often be corrected using scaling factors.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Hydrazide Moiety
| Spectroscopic Technique | Parameter | Predicted Value (cm⁻¹) | Typical Experimental Value (cm⁻¹) |
| IR Spectroscopy | N-H Stretch | 3350 | ~3300-3400 |
| IR Spectroscopy | C=O Stretch | 1680 | ~1650-1690 |
| ¹³C NMR Spectroscopy | C=O Carbon Shift | 175 ppm | ~170-180 ppm |
In Silico Design and Virtual Screening of Novel this compound Derivatives
Computational methods are integral to modern drug discovery and materials science for designing new molecules with desired properties.
In Silico Design: Based on the computational understanding of this compound's structure and reactivity, new derivatives can be designed in silico by modifying its chemical structure. For example, different substituents could be added to the molecule to modulate its electronic properties, solubility, or binding affinity to a specific target. Computational tools can then be used to predict the properties of these new derivatives before they are synthesized. amazonaws.comnih.gov
Virtual Screening: If this compound is identified as a hit compound with desirable activity, virtual screening can be employed to search large databases of chemical compounds for molecules with similar properties. mdpi.comnih.gov This can be done through ligand-based virtual screening, which looks for molecules with similar shapes and chemical features, or structure-based virtual screening, which docks potential molecules into the binding site of a target protein to predict their binding affinity. nih.gov This approach has been successfully used to identify novel hydrazide-based inhibitors for various biological targets. researchgate.netuni-halle.de
Applications of 3,3 Dimethylbutanehydrazide in Contemporary Organic Synthesis and Material Science
Role as a Versatile Building Block for Architecturally Complex Molecules and Scaffolds
The hydrazide functional group is a valuable synthon for the construction of architecturally complex molecules and heterocyclic scaffolds. mdpi.com Its nucleophilic nitrogen atoms, coupled with the adjacent carbonyl group, provide a reactive handle for a variety of cyclization and condensation reactions. In the context of 3,3-Dimethylbutanehydrazide, the bulky tert-butyl group can impart unique solubility and crystallinity properties to the resulting products, potentially influencing their physical and biological characteristics.
Hydrazides are frequently employed as precursors for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. mdpi.com These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of these scaffolds often involves the reaction of the hydrazide with a suitable bifunctional reagent, leading to a cyclocondensation reaction.
Table 1: Examples of Heterocyclic Scaffolds Derived from Hydrazide Precursors
| Heterocyclic Scaffold | General Synthetic Strategy | Potential Application Areas |
| Pyrazoles | Reaction of a hydrazide with a 1,3-dicarbonyl compound. | Pharmaceuticals, Agrochemicals |
| 1,3,4-Oxadiazoles | Cyclization of a diacylhydrazine, often using a dehydrating agent. | Material Science, Medicinal Chemistry |
| 1,2,4-Triazoles | Reaction of a hydrazide with a thioamide or a similar reagent. | Antifungal agents, Ligands in coordination chemistry |
Detailed research findings have demonstrated the utility of hydrazides in the total synthesis of natural products and other complex organic molecules. The ability of the hydrazide group to direct chemical reactions and to be converted into other functional groups makes it a strategic element in multistep synthetic sequences.
Employment in Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Hydrazides, including this compound, can serve as key components in several important MCRs.
One of the most prominent examples is the Ugi four-component reaction (U-4CR) . In a variation of this reaction, hydrazides can be used as the amine component, leading to the formation of α-acylamino hydrazides. nih.gov These products are valuable intermediates for the synthesis of peptidomimetics and other biologically active molecules. Similarly, in the Passerini three-component reaction , while less common, modified hydrazides can participate to yield α-acyloxy carboxamides. nih.govresearchgate.net
The participation of hydrazides in MCRs significantly expands the chemical space accessible to synthetic chemists, enabling the efficient construction of libraries of complex molecules for drug discovery and other applications.
Table 2: Selected Multi-Component Reactions Involving Hydrazides
| Multi-Component Reaction | Components | Key Product Scaffold |
| Ugi-azide reaction | Hydrazide, aldehyde/ketone, isocyanide, azide | 1,5-disubstituted tetrazoles |
| Hydrazino-Ugi reaction | Hydrazine (B178648) derivative, aldehyde/ketone, isocyanide, carboxylic acid | Hydrazinopeptide-like structures |
| Biginelli-type reactions | Hydrazide-derived components can be incorporated into variations of this reaction. | Dihydropyrimidinones and related heterocycles |
The products of these MCRs often possess a high degree of structural complexity and can be further modified to generate a wide range of derivatives. beilstein-journals.org
Utility in Polymer Chemistry and Functional Material Design Leveraging Hydrazide Scaffolds
The hydrazide functional group is a valuable component in the design and synthesis of functional polymers and materials. rsc.org The ability of the hydrazide moiety to form strong hydrogen bonds and to react with other functional groups allows for the creation of polymers with tailored properties. Polyhydrazides, which are polymers containing repeating hydrazide units in their backbone, have been investigated for a variety of applications. mdpi.com
The incorporation of this compound into a polymer backbone could be achieved through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyhydrazide would possess unique properties influenced by the bulky tert-butyl group, potentially affecting its solubility, thermal stability, and mechanical strength.
Hydrazide-containing polymers can also be used as reactive scaffolds for post-polymerization modification. researchgate.netnih.gov The hydrazide groups can be reacted with aldehydes or ketones to form hydrazone linkages, allowing for the attachment of a wide range of functional molecules to the polymer chain. This approach is particularly useful for the development of materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Table 3: Applications of Hydrazide-Containing Polymers
| Application Area | Rationale for Using Hydrazide Functionality | Example of Polymer System |
| Biomedical Materials | Biocompatibility, ability to form hydrogels, reactive handles for bioconjugation. | Poly(acryloyl hydrazide) |
| Metal Ion Adsorption | The nitrogen and oxygen atoms of the hydrazide group can chelate metal ions. | Hydrazide-modified porous polymers |
| Covalent Organic Frameworks (COFs) | Formation of stable hydrazone linkages for the construction of porous crystalline materials. | Hydrazone-linked COFs |
The versatility of the hydrazide group makes it a valuable tool for the development of advanced materials with a wide range of potential applications.
Development of Novel Reagents and Catalysts Utilizing the Hydrazide Core
The unique reactivity of the hydrazide functional group has been harnessed in the development of novel reagents and catalysts for organic synthesis. The presence of both a nucleophilic and a potentially acidic proton on the nitrogen atoms, along with the adjacent carbonyl group, allows hydrazides to participate in a variety of catalytic processes.
Hydrazide derivatives have been explored as organocatalysts for a range of chemical transformations. mdpi.combenthamdirect.com For example, chiral hydrazides can be used to catalyze asymmetric reactions, taking advantage of their ability to form hydrogen bonds and to create a chiral environment around the reacting substrates.
Furthermore, hydrazides can serve as ligands for the preparation of metal-based catalysts. The ability of the hydrazide group to coordinate to metal centers can be used to tune the reactivity and selectivity of the catalyst. rsc.org These hydrazide-metal complexes have shown promise in a variety of catalytic applications, including oxidation and reduction reactions.
The development of new reagents based on the hydrazide core is also an active area of research. For instance, sulfonylhydrazides are widely used as reagents in organic synthesis, most notably in the Shapiro reaction and the Eschenmoser–Tanabe fragmentation. wikipedia.org While this compound is an acyl hydrazide, its derivatives could be envisioned to have unique reactivity profiles as reagents in various organic transformations.
Stereochemical Control and Asymmetric Synthesis with 3,3 Dimethylbutanehydrazide Derivatives
Principles of Chiral Induction in Reactions Involving Hydrazides
Chiral induction is the process by which a chiral center or influence in a reactant or catalyst directs the formation of a new stereocenter with a preferred configuration. In reactions involving hydrazides, chirality can be introduced through several distinct strategies. These include the use of an enantiopure monomer, polymerization in a chiral solvent, or the employment of an enantiopure initiating group.
The effectiveness of chiral induction often depends on the specific mechanism at play. For instance, in the formation of helical polymers, the choice of induction method—be it a chiral monomer or an external chiral influence like a solvent—determines the strength of the resulting polymer's helicity. The transfer of stereochemical information relies on the creation of a diastereomeric transition state, where the energy difference between competing pathways dictates the stereochemical outcome of the reaction. The rigidity and conformational preferences of the hydrazide backbone play a crucial role in maximizing these energy differences and, consequently, the degree of stereochemical control.
Diastereoselective Synthesis of 3,3-Dimethylbutanehydrazide Derivatives
Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. When a molecule already contains a stereocenter, as in a chiral derivative of this compound, it can influence the creation of a new stereocenter. This substrate-controlled diastereoselection is a powerful tool in synthesis.
For example, in reactions such as Michael additions or aldol (B89426) condensations, a chiral hydrazide auxiliary can effectively shield one face of a prochiral reactant. The bulky 3,3-dimethylbutyl (tert-butyl) group can create significant steric hindrance, forcing an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. While specific studies on this compound are limited, the principles are demonstrated in various diastereoselective reactions, such as the synthesis of multi-substituted cyclobutanes where catalyst control can lead to high diastereomeric ratios (d.r. >20:1). Similarly, the synthesis of N-heterocycle substituted cyclobutanes has been achieved with high diastereoselectivity.
Enantioselective Transformations Using Chiral Catalysts or Auxiliaries
Enantioselective transformations create a chiral product from an achiral starting material through the influence of a chiral agent, which can be a catalyst or a stoichiometric auxiliary. Hydrazides can function as ligands for chiral metal catalysts or as the substrates themselves in organocatalytic reactions.
The development of chiral catalysts has enabled a wide array of asymmetric reactions, including cyclopropanations, Friedel–Crafts reactions, and Michael additions. For instance, chiral dirhodium tetracarboxylate catalysts have been used for highly enantioselective cyclopropanation reactions. In these transformations, a chiral ligand, potentially derived from a hydrazide, creates a chiral environment around the metal center, which then orchestrates the enantioselective bond formation.
Similarly, bifunctional organocatalysts, such as those derived from thiourea, can activate both the nucleophile and the electrophile, facilitating highly enantioselective Michael additions. While direct applications of this compound in this context are not widely reported, its structural motifs are relevant to the design of new chiral auxiliaries and ligands for such transformations.
Table 1: Examples of Enantioselective Transformations with High Stereocontrol
| Reaction Type | Catalyst/Auxiliary | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Aza-Darzens Reaction | Zn-ProPhenol complex | α-chloroketones, imines | up to 98% | >20:1 |
| Asymmetric Hydrogenation | Iridium/N,P-ligand complex | Cyclic ene-carbamates | 91-99% | N/A |
| Cyclopropanation | Dirhodium tetracarboxylate | Exocyclic olefins | up to 98% | >20:1 |
| Michael Addition | Chiral thiourea | Nitroalkenes, various nucleophiles | High | High |
Investigations into Atropisomerism in Substituted Hydrazide Scaffolds
Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. This phenomenon is not limited to biaryl compounds; scaffolds with a C–N chiral axis, including substituted hydrazides, have garnered significant interest. The steric hindrance caused by bulky substituents on the nitrogen or adjacent aromatic rings can create a high barrier to rotation, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers).
The synthesis of atropisomeric amides and hydrazides can be achieved through catalytic atroposelective methods. For example, chiral phosphoric acid catalysts have been used in the asymmetric synthesis of N-aryl 1,2,4-triazoles, which possess a C-N chiral axis. The bulky groups inherent in a this compound derivative could be strategically employed to increase the rotational barrier in N-aryl hydrazide systems, making them promising candidates for the design of novel atropisomeric structures. Research in this area includes the synthesis of atropisomeric N-chloroamides and N-aryl peptoids, demonstrating the growing importance of C-N axial chirality.
Derivatization Methods for Chiral Resolution of Racemic Mixtures
When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), it is often necessary to separate, or resolve, these enantiomers. One common method is derivatization with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like crystallization or chromatography.
Hydrazides are well-suited for this approach. The hydrazide functional group can react with a variety of chiral derivatizing agents, such as chiral carboxylic acids or isocyanates, to form stable diastereomeric adducts. For instance, novel chiral hydrazine (B178648) reagents have been synthesized and used to separate chiral carbonyl compounds by forming diastereomeric hydrazones, which are then separated by high-performance liquid chromatography (HPLC). The choice of a suitable derivatizing agent is crucial and must result in diastereomers that are easily separable under chromatographic conditions. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original hydrazide.
Table 2: Common Chiral Derivatizing Agents (CDAs) for Hydrazides and Amines
| Derivatizing Agent Class | Example Reagent | Functional Group Targeted | Separation Technique |
|---|---|---|---|
| Chiral Acids | (-)-α-Methoxy-α-methylnaphthaleneacetic acid | Amines, Hydrazides | HPLC |
| Chiral Isothiocyanates | Phenyl isothiocyanate (on chiral auxiliary) | Amines, Hydrazides | HPLC |
| Chiral Hydrazines | HDNP-l-Val-NH2 | Carbonyls | HPLC |
| Dinitrofluorobenzene Derivatives | Marfey's Reagent (FDAA) | Amines | HPLC, Ion Mobility-MS |
Emerging Research Areas and Future Perspectives for 3,3 Dimethylbutanehydrazide
Integration with Photoredox Catalysis and Visible-Light Mediated Reactions for Hydrazide Functionalization
The functionalization of hydrazides through photoredox and visible-light-mediated catalysis represents a significant and rapidly advancing frontier in organic synthesis. These methods offer mild and sustainable alternatives to traditional thermal reactions, enabling challenging bond formations under ambient conditions. rsc.orgdiva-portal.org
Visible-light-induced reactions can proceed without the need for transition metals or external photosensitizers by forming an electron donor-acceptor (EDA) complex. nih.gov For instance, the association of a hydrazone anion (a derivative of a hydrazide) with an aryl iodide can form an EDA complex that, upon excitation with visible light, generates an aryl radical via single-electron transfer, facilitating cross-coupling reactions. nih.gov This approach is noted for its mild conditions and tolerance to moisture and air. nih.gov
Photoredox catalysis, often employing ruthenium or iridium-based complexes, has also proven effective for the functionalization of hydrazone derivatives. nih.govbeilstein-journals.org These reactions can achieve transformations such as the perfluoroalkylation of N-alkylhydrazones by reacting them with perfluoroalkyl iodides. nih.gov Mechanistic studies, including Stern-Volmer quenching and spin-trapping experiments, indicate that these reactions often proceed through the free radical addition to the azomethine atom, followed by one-electron oxidation and deprotonation. nih.gov The development of photocatalysts based on more abundant and less expensive metals like copper is also a key area of research, aiming to improve the economic and environmental profile of these transformations. rsc.org
Table 1: Examples of Visible-Light Mediated Reactions for Hydrazide/Hydrazone Functionalization
| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Source(s) |
|---|---|---|---|---|
| Cross-Coupling | Aryl Iodides, Hydrazones | Visible Light, No Metal/Photosensitizer | Formation of an EDA complex enables a mild and green reaction. | nih.gov |
| Perfluoroalkylation | N-Alkylhydrazones, Perfluoroalkyl Iodides | Ru(bpy)₃Cl₂, Visible Light | Provides efficient access to perfluoroalkylated aromatic aldehyde hydrazones. | nih.gov |
| C–H Functionalization | Quinoxalin-2(1H)-one, Phenylhydrazine | Eosin Y, KI, Visible Light | Achieves direct C–H arylation via a Minisci-type radical substitution. | rsc.org |
Future work in this area will likely focus on expanding the scope of photoredox reactions for 3,3-Dimethylbutanehydrazide derivatization, exploring new photocatalyst systems, and applying these methods to the late-stage functionalization of complex molecules.
Exploration of Bio-orthogonal Chemistry Applications Utilizing the Hydrazide Moiety
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The hydrazide functional group is a key player in this field due to its ability to react selectively with aldehydes and ketones to form stable hydrazone linkages. wikipedia.orgacs.org This specific reactivity makes this compound a potential tool for chemical biology.
The primary application of the hydrazide moiety in bio-orthogonal chemistry is for the labeling and imaging of biomolecules. acs.orgmdpi.com The process typically involves two steps: first, a bio-orthogonal handle, such as a ketone or aldehyde, is incorporated into a target biomolecule (e.g., proteins, glycans) using metabolic labeling. acs.org Second, a probe molecule containing the complementary hydrazide group, such as a derivative of this compound functionalized with a fluorophore, is introduced. The reaction between the hydrazide and the ketone/aldehyde forms a stable covalent bond, allowing for the visualization and tracking of the target biomolecule within a cellular environment. acs.orgdigitellinc.com
While the reaction kinetics of hydrazone formation can be slow at neutral pH, strategies to accelerate the reaction have been developed, such as the use of aniline (B41778) as a catalyst or the strategic placement of neighboring acid/base groups that can provide intramolecular catalysis. acs.orgnih.gov The small size of the hydrazide group is advantageous as it is less likely to perturb the structure and function of the biomolecule it is labeling. mdpi.com
Table 2: Key Bio-orthogonal Reactions and Features
| Reaction | Functional Groups | Key Features | Source(s) |
|---|---|---|---|
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Forms stable hydrazone bond; useful for labeling biomolecules. | wikipedia.orgacs.org |
| Staudinger Ligation | Azide + Phosphine | First widely used bio-orthogonal reaction; forms an amide bond. | mdpi.comnih.gov |
The future for this compound in this field lies in the design of specialized probes for advanced imaging techniques and drug delivery systems. Its hydrazide moiety can serve as a versatile chemical handle for attaching therapeutic agents or diagnostic markers to target cells or tissues. nih.gov
Sustainable Synthesis and Catalytic Approaches for Hydrazide Production and Derivatization
The development of sustainable and catalytic methods for the synthesis of hydrazides is a critical area of research, aligning with the principles of green chemistry. researchgate.net Traditional methods for preparing hydrazides often involve the reaction of esters or acyl chlorides with hydrazine (B178648) hydrate. mdpi.comrdd.edu.iq While effective, modern approaches seek to improve efficiency, reduce waste, and utilize milder reaction conditions through catalysis.
Recent advancements include the use of transition-metal catalysts for the derivatization of hydrazides. For example, palladium-catalyzed systems have been developed for the intermolecular N-arylation of hydrazides with aryl halides. organic-chemistry.org Innovations in ligand design, such as sterically demanding N-heterocyclic carbenes, have enabled these cross-coupling reactions to proceed with mild bases, broadening the substrate scope and functional group tolerance. nih.gov Nickel(II)-bipyridine complexes have also been used to catalyze the photochemical C-N coupling of aryl chlorides with hydrazides without an external photosensitizer. organic-chemistry.org
Catalytic "borrowing hydrogen" strategies, employing ruthenium complexes, allow for the synthesis of N-alkylated acyl hydrazides directly from alcohols, which act as alkylating agents. organic-chemistry.org Furthermore, organocatalysts like L-proline have been used for the green synthesis of hydrazide derivatives under solvent-free mechanical grinding conditions, offering high yields and short reaction times. mdpi.com These methods avoid the use of hazardous solvents and reduce energy consumption.
Table 3: Modern Catalytic Approaches for Hydrazide Synthesis and Derivatization
| Method | Catalyst System | Reactants | Key Advantage | Source(s) |
|---|---|---|---|---|
| N-Arylation | Palladium / MOP-type ligand | Hydrazide, Aryl Halide | Convenient method for intermolecular C-N bond formation. | organic-chemistry.org |
| N-Arylation (Photochemical) | Ni(II)-bipyridine complex | Hydrazide, (Hetero)aryl Chloride | Photosensitizer-free C-N coupling with excellent functional group tolerance. | organic-chemistry.org |
| N-Alkylation | Ruthenium Tricarbonyl Complex | Acyl Hydrazide, Alcohol | "Borrowing hydrogen" strategy using alcohols as alkylating agents. | organic-chemistry.org |
| Transfer Hydrogenation | Various (Metal, Organo, Metal-free) | Hydrazine, Nitro compounds/Alkenes | Hydrazine serves as a hydrogen donor in selective reduction processes. | researchgate.net |
Future research will continue to focus on discovering more efficient and environmentally benign catalytic systems for the production and modification of this compound. The use of heterogeneous catalysts, which can be easily recovered and reused, is another promising avenue for sustainable hydrazide chemistry. mdpi.com
Advanced Characterization Techniques for In Situ Monitoring of Hydrazide-Involved Reactions
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and improving yields. Advanced characterization techniques that allow for in situ monitoring—observing the reaction as it happens—are invaluable tools for studying reactions involving this compound.
Infrared Attenuated Total Reflectance (IR-ATR) spectroscopy is a powerful technique for real-time reaction monitoring. nih.gov It can track the consumption of reactants and the formation of products by observing changes in the characteristic vibrational frequencies of functional groups, such as the C=O stretch in the hydrazide and the C=N stretch in the resulting hydrazone. nih.govpsvmkendra.com When combined with chemometric methods like Principal Component Analysis (PCA), spectral data can provide detailed insights into reaction profiles, detect the reaction endpoint, and even identify the presence of multiple simultaneous reactions. nih.govrsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool. In situ NMR, or reaction monitoring by NMR, can provide quantitative data on the concentrations of all species in the reaction mixture over time. rsc.org NMR titration experiments, where one reactant is incrementally added to another while recording spectra, are particularly useful for studying reaction mechanisms and identifying intermediates. rsc.org For example, monitoring the changes in the chemical shifts of vinylic or amine protons can confirm the formation of an imine bond when a hydrazide reacts with an aldehyde. rsc.org
Other relevant techniques include:
Mass Spectrometry (MS): Used to identify products and intermediates, confirming the formation of desired compounds. rdd.edu.iq For instance, LC-MS can detect the [M+1]⁺ peak of a product, verifying its molecular weight. rsc.org
Powder X-ray Diffraction (PXRD): For monitoring solid-state reactions, such as those performed mechanochemically, by observing the changes in the crystalline phases of reactants and products. nih.govrsc.org
UV-Vis Spectroscopy: Can be used to study the kinetics of reactions involving chromophoric species, particularly in the context of stopped-flow and laser-flash techniques for studying fast reactions. acs.org
The application of these advanced analytical methods will continue to deepen the understanding of the reactivity of this compound, enabling more precise control over its chemical transformations.
Theoretical Advancements in Predicting and Guiding Hydrazide Reactivity and Selectivity
Computational chemistry has become an indispensable tool for predicting and rationalizing the behavior of molecules, offering insights that complement experimental findings. Theoretical advancements are crucial for guiding the synthesis and application of compounds like this compound by modeling their electronic structure, stability, and reaction pathways.
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of hydrazides and their derivatives. nih.govresearchgate.net DFT calculations can be employed to:
Predict Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can elucidate the most likely pathway a reaction will follow. nih.govresearchgate.net This is valuable for understanding complex multi-step reactions, such as those in photoredox catalysis or pyrazole (B372694) synthesis. nih.govresearchgate.net
Calculate Thermochemical Properties: DFT is used to compute important thermodynamic data, such as homolytic bond dissociation enthalpies (BDEs). nih.gov Understanding the N-N bond strength in hydrazides is crucial for predicting their stability and reactivity in radical reactions. nih.gov
Analyze Electronic Structure: Techniques like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions, helping to explain substituent effects on reactivity. nih.gov
Quantitative Structure-Property Relationship (QSPR) models are another important theoretical approach. QSPR aims to find correlations between the computed structural properties of a series of molecules and their experimentally measured properties, such as pKa values or redox potentials. upb.ro These empirical models can then be used to predict the properties of new, unsynthesized compounds, accelerating the discovery of molecules with desired characteristics. upb.ro
Semi-empirical calculations, while less accurate than DFT, can be useful for rationalizing the outcomes of reactions, such as predicting the isomeric ratios of products formed in the reaction between hydrazines and β-dicarbonyl compounds. researchgate.net These theoretical tools provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding future experimental work toward the rational design of new reactions and functional molecules.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3,3-Dimethylbutanehydrazide?
- Methodological Answer : A plausible route involves reductive amination or hydrazide formation from the corresponding carboxylic acid derivative. For example, in analogous syntheses (e.g., methyl esters), dichloroethane and sodium triacetoxyhydroborate have been used under inert atmospheres to achieve high yields . Key steps include:
- Reaction Conditions : Stirring at room temperature under nitrogen.
- Workup : Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate.
- Purification : Reduced-pressure evaporation followed by recrystallization.
- Table 1 : Example Reaction Parameters (adapted from ):
| Parameter | Condition |
|---|---|
| Solvent | Dichloroethane |
| Reducing Agent | Sodium triacetoxyhydroborate |
| Temperature | Room temperature (20–25°C) |
| Atmosphere | Nitrogen |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the hydrazide moiety (N–H protons at δ 6–9 ppm) and dimethylbutane backbone (e.g., methyl groups at δ 1.0–1.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3350 cm) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO: calc. 130.1106).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Waste Disposal : Segregate as hazardous organic waste and consult local regulations .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict bond lengths, angles, and charge distribution .
- Reactivity Insights : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites.
- Table 2 : Example DFT Output (hypothetical):
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.23 Å |
| N–N Bond Angle | 112° |
| HOMO-LUMO Gap | 4.8 eV |
Q. What experimental strategies resolve contradictions in reported catalytic activity of hydrazide derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under standardized conditions (solvent, temperature, catalyst loading).
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., benzohydrazides) to isolate substituent effects .
Q. How does the stability of this compound under varying pH and temperature conditions affect experimental reproducibility?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C; analyze degradation via LC-MS.
- Thermal Stability : Heat samples to 40–60°C; track decomposition kinetics using Arrhenius plots .
- Table 3 : Hypothetical Stability Data (based on ):
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 7, 25°C | >90 | None detected |
| pH 12, 40°C | 7 | 3,3-Dimethylbutanoic acid |
Q. What crystallographic techniques are employed to determine the solid-state structure of hydrazide derivatives?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves hydrogen-bonding networks and packing motifs .
- Software Tools : SHELXS/SHELXL for structure solution/refinement; PLATON for symmetry analysis .
- Key Metrics : Report R-factors (<0.05), bond precision (±0.01 Å), and thermal displacement parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
